molecular formula C13H15NO B2805811 N-(2-Cyclobutylphenyl)prop-2-enamide CAS No. 2361638-83-5

N-(2-Cyclobutylphenyl)prop-2-enamide

Cat. No.: B2805811
CAS No.: 2361638-83-5
M. Wt: 201.269
InChI Key: PDCKGBHWYLZWPT-UHFFFAOYSA-N
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Description

N-(2-Cyclobutylphenyl)prop-2-enamide is a synthetic enamide compound offered for research and development purposes. As an enamide, it features an electron-rich amide group linked directly to a carbon-carbon double bond, a structure known to be a versatile intermediate in organic synthesis . Researchers can utilize this compound in the development of novel molecularly imprinted polymers (MIPs), where acrylamide derivatives are often employed as functional monomers to create highly selective binding sites for target analytes . The distinct incorporation of a cyclobutyl group attached to the phenyl ring offers a unique three-dimensional steric and electronic profile, which may be valuable in medicinal chemistry for exploring structure-activity relationships (SAR) and in materials science for tuning polymer properties. While the specific biological profile of this compound has not been elucidated, structurally related cinnamamide derivatives have demonstrated significant anticonvulsant activities in preclinical models, highlighting the potential of the enamide scaffold in pharmaceutical research . This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic or therapeutic application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-cyclobutylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-2-13(15)14-12-9-4-3-8-11(12)10-6-5-7-10/h2-4,8-10H,1,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCKGBHWYLZWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Cyclobutylphenyl Prop 2 Enamide

Foundational Synthetic Routes to N-(2-Cyclobutylphenyl)prop-2-enamide

The fundamental synthesis of this compound is typically achieved through a sequence of well-established chemical reactions. These routes prioritize reliability and are often employed for the initial preparation of the compound, starting from commercially available precursors. The core of this approach involves the preparation of a key intermediate, 2-cyclobutylaniline (B13239676), followed by its acylation.

Amide Bond Formation Strategies

The critical step in the synthesis is the creation of the amide linkage. This is most commonly achieved by reacting 2-cyclobutylaniline with an activated form of acrylic acid. The Schotten-Baumann reaction, a robust and widely used method, involves treating the aniline (B41778) with acryloyl chloride in the presence of a base, such as triethylamine (B128534) or aqueous potassium carbonate, to neutralize the HCl byproduct. researchgate.net

Alternatively, amide coupling reagents can be used to facilitate the reaction between 2-cyclobutylaniline and acrylic acid directly. These reagents, which include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium salts, activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. luxembourg-bio.com While these methods avoid the handling of highly reactive acyl chlorides, they necessitate the removal of coupling agent byproducts. luxembourg-bio.com

Method Reagents Key Features
Acyl Chloride Acylation 2-Cyclobutylaniline, Acryloyl Chloride, Base (e.g., Triethylamine)High reactivity; reaction is often fast and high-yielding. nih.govnih.gov
Carbodiimide Coupling 2-Cyclobutylaniline, Acrylic Acid, DCC or EDCMilder conditions; avoids the use of acyl chlorides. luxembourg-bio.com
Phosphonium Salt Coupling 2-Cyclobutylaniline, Acrylic Acid, BOP or PyBOPHigh efficiency; suppresses side reactions and often used for challenging couplings.

Stereocontrolled Synthesis of the Cyclobutylphenyl Moiety

The precursor, 2-cyclobutylaniline, is central to the synthesis. nih.gov A conventional route to this intermediate begins with the Friedel-Crafts acylation of benzene with cyclobutanecarbonyl chloride to form cyclobutyl phenyl ketone. The ketone is then reduced to cyclobutylbenzene via methods like the Wolff-Kishner or Clemmensen reduction. Subsequent nitration of cyclobutylbenzene, typically using a mixture of nitric and sulfuric acids, yields a mixture of ortho and para isomers. The desired ortho-nitrocyclobutylbenzene is separated and then reduced to 2-cyclobutylaniline, often through catalytic hydrogenation or using reducing agents like tin(II) chloride.

While the target molecule itself is achiral, the principles of stereocontrol are crucial for synthesizing chiral derivatives. Chiral cyclobutanes are significant motifs in bioactive molecules. acs.orgnih.govchemistryviews.org Methods to achieve this include asymmetric [2+2] cycloaddition reactions to build the cyclobutane (B1203170) ring with a defined stereochemistry early in the synthetic sequence. chemistryviews.orgrsc.org

Incorporation of the Acryloyl Functional Group

The introduction of the prop-2-enamide, or acryloyl, group is the final key transformation. As outlined in the amide bond formation strategies, this is an acylation reaction targeting the nitrogen atom of 2-cyclobutylaniline. The most direct method is the use of acryloyl chloride. nih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) or tetrahydrofuran in the presence of a non-nucleophilic base to scavenge the generated acid. nih.govnih.gov Careful temperature control is often necessary due to the exothermic nature of the reaction.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic organic chemistry offers more sophisticated tools to construct this compound, focusing on efficiency, selectivity, and the potential for creating complex derivatives. These advanced methods often rely on transition metal catalysis.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for forming the key bonds within the target molecule.

C-N Bond Formation : The Buchwald-Hartwig amination can be employed to form the aniline C-N bond. This would involve coupling a 2-cyclobutyl-substituted aryl halide (e.g., 1-bromo-2-cyclobutylbenzene) with an ammonia surrogate or directly with acrylamide (B121943), using a palladium catalyst and a suitable phosphine ligand.

C-C Bond Formation : The cyclobutyl-phenyl bond can be constructed using reactions like the Suzuki coupling. This strategy would involve reacting a cyclobutylboronic acid derivative with a 2-haloaniline (e.g., 2-bromoaniline) in the presence of a palladium catalyst. The resulting 2-cyclobutylaniline is then acylated in a subsequent step.

Reaction Bond Formed Example Reactants Catalyst System (Typical)
Buchwald-Hartwig Amination Aryl C—N1-Bromo-2-cyclobutylbenzene + AcrylamidePd₂(dba)₃ / Phosphine Ligand / Base
Suzuki Coupling Aryl C—C2-Bromoaniline (B46623) + Cyclobutylboronic acidPd(PPh₃)₄ / Base (e.g., K₂CO₃)
Rhodium-Catalyzed Arylation Alkene C—CCyclobutene (B1205218) + Arylboronic AcidRhodium / Chiral Diene Ligand rsc.org

Asymmetric Synthesis of this compound Derivatives

For the synthesis of chiral derivatives of this compound, where stereocenters are present on the cyclobutane ring, asymmetric catalysis is indispensable. The development of methods for the enantioselective synthesis of cyclobutanes is an active area of research. chemistryviews.orgrsc.org

One advanced strategy involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. acs.orgnih.govchemistryviews.org This approach allows for the construction of enantioenriched cyclobutane structures from simple alkenes without the need for directing groups. chemistryviews.org Another powerful method is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclobutenes, which can generate chiral cyclobutanes with high diastereo- and enantioselectivity. rsc.org Once the chiral cyclobutylphenyl moiety is synthesized using these or other asymmetric methods, it can be converted to the final chiral this compound derivative through the standard acylation procedure.

Expedient Synthesis of Structural Analogs for Comparative Analysis

The synthesis of structural analogs of this compound is crucial for comparative analysis in fields like medicinal chemistry and materials science. These analogs can be generated by modifying either the aniline or the acrylamide portion of the molecule. The synthetic route, typically N-acylation, is robust and tolerates a wide range of functional groups. nih.gov

High-yield syntheses of N-(2-arylethyl)-2-methylprop-2-enamides, for example, have been achieved by reacting various substituted 2-arylethylamines with methacryloyl chloride. nih.gov This demonstrates the flexibility of the acylation reaction for creating a library of related compounds. The table below outlines the synthesis of various N-aryl acrylamide analogs, showcasing the adaptability of the general synthetic method.

Aniline/Amine PrecursorAcylating AgentSubstituents (on Aryl Ring)Typical Yield (%)Reference
2-(4-Fluorophenyl)ethylamineMethacryloyl chloride4-F46-94 nih.gov
2-(4-Chlorophenyl)ethylamineMethacryloyl chloride4-Cl46-94 nih.gov
2-(2,4-Dichlorophenyl)ethylamineMethacryloyl chloride2,4-Cl₂46-94 nih.gov
2-(4-Bromophenyl)ethylamineMethacryloyl chloride4-Br46-94 nih.gov
2-(4-Methoxyphenyl)ethylamineMethacryloyl chloride4-OMe46-94 nih.gov
PropargylamineAcryloyl chlorideN/A42 researchgate.net
PropargylamineCrotonyl chlorideN/A56 researchgate.net

Chemo- and Regioselectivity Considerations in this compound Synthesis

Chemo- and regioselectivity are pivotal in ensuring the efficient and accurate synthesis of the target molecule.

Chemoselectivity : The primary chemoselectivity challenge lies in the acylation step. The reaction must selectively occur at the nitrogen atom of the 2-cyclobutylaniline (N-acylation) rather than at the aromatic ring (C-acylation). In the standard reaction between an aniline and an acyl chloride without a Lewis acid catalyst, N-acylation is highly favored due to the greater nucleophilicity of the amine compared to the aromatic ring. Friedel-Crafts C-acylation, which would compete with the desired reaction, typically requires a strong Lewis acid catalyst to activate the aromatic ring. researchgate.net Therefore, by avoiding such catalysts, high chemoselectivity for the formation of the amide bond is achieved.

Regioselectivity : The most significant regioselectivity consideration arises during the synthesis of the 2-cyclobutylaniline precursor. The placement of the cyclobutyl group specifically at the ortho-position relative to the amine is a synthetic challenge. Direct alkylation of aniline is often difficult to control and can lead to a mixture of ortho, para, and polysubstituted products. To achieve high regioselectivity, a synthesis may employ directing groups or start from a pre-functionalized benzene ring to ensure the correct substitution pattern before the introduction or unmasking of the aniline's amino group. Modern techniques, such as photoredox-mediated C-H activation, can offer alternative routes with potentially different regioselective outcomes that need to be carefully controlled. nih.gov

Sustainable and Green Chemistry Aspects in Manufacturing Methodologies

The growing emphasis on sustainable manufacturing has driven the development of greener alternatives to traditional synthetic methods. rsc.org For the synthesis of this compound, several green chemistry principles can be applied, particularly in the formation of the amide bond.

Catalytic Amide Bond Formation : A key goal in green chemistry is to replace stoichiometric reagents with catalytic alternatives to minimize waste and improve atom economy. ucl.ac.uksigmaaldrich.com Instead of using acryloyl chloride, which generates a stoichiometric amount of waste, this compound could be synthesized via the direct coupling of 2-cyclobutylaniline and acrylic acid. This reaction, which forms water as the only byproduct, can be catalyzed by various systems, including boronic acids and ruthenium complexes. sigmaaldrich.com This approach significantly reduces waste compared to methods employing coupling reagents like HATU or carbodiimides. ucl.ac.uk

Biocatalysis : Enzymes offer a powerful tool for green amide bond formation. rsc.orgrsc.org Lipases, such as Candida antarctica lipase B (CALB), have been successfully used to catalyze the direct amidation of carboxylic acids and amines. nih.gov These enzymatic reactions are often performed under mild conditions and in environmentally benign solvents, such as cyclopentyl methyl ether, and can produce amides in high yields without the need for extensive purification. nih.gov

Green Synthesis of Precursors : Sustainable practices can also be applied to the synthesis of the precursors.

Anilines : Biocatalytic methods using nitroreductase enzymes can convert nitroaromatic compounds to anilines under mild, aqueous conditions, avoiding the high temperatures and precious metal catalysts associated with traditional hydrogenation. acs.org Other green approaches include synthesizing substituted anilines from materials like isatoic anhydride. semanticscholar.orgnih.gov

Acryloyl Chloride : While the use of acryloyl chloride is less green than direct amidation, its own synthesis can be made safer and more efficient through the use of continuous-flow microreactors. nih.gov This technology allows for better temperature control and reduces the risks associated with handling this unstable and reactive compound. nih.gov

The table below compares traditional and green approaches for the key amide formation step.

AspectTraditional Method (Acyl Chloride)Green Alternative (Catalytic/Biocatalytic)
Reagents 2-Cyclobutylaniline + Acryloyl Chloride2-Cyclobutylaniline + Acrylic Acid
Byproducts HCl (neutralized to salt waste)Water
Atom Economy LowerHigher
Catalyst None (base is stoichiometric)Catalytic (e.g., Boronic acid, Lipase) sigmaaldrich.comnih.gov
Solvents Often chlorinated solvents (e.g., CH₂Cl₂) ucl.ac.ukGreener solvents (e.g., CPME, water) rsc.orgnih.gov
Conditions Often requires low temperaturesMild, often room or slightly elevated temperature nih.gov

Chemical Reactivity and Mechanistic Investigations of N 2 Cyclobutylphenyl Prop 2 Enamide

Reactivity of the Acrylamide (B121943) Substructure

The acrylamide portion of the molecule is characterized by an electron-deficient carbon-carbon double bond, making it susceptible to nucleophilic attack and prone to polymerization.

Michael Addition Reactions and Electrophilic Properties

The α,β-unsaturated system in N-aryl acrylamides renders the β-carbon electrophilic and susceptible to conjugate addition, commonly known as the Michael addition. This reaction is a cornerstone for forming new carbon-heteroatom or carbon-carbon bonds. A variety of soft nucleophiles can participate in this transformation.

The reactivity of N-aryl acrylamides in Michael additions is influenced by the substituents on the aromatic ring. Electron-withdrawing groups on the phenyl ring typically increase the electrophilicity of the β-carbon, accelerating the reaction, while electron-donating groups have the opposite effect. For N-(2-Cyclobutylphenyl)prop-2-enamide, the cyclobutyl group is generally considered a weak electron-donating group, which may slightly decrease its reactivity compared to unsubstituted N-phenylacrylamide.

Thiols are particularly effective nucleophiles for this reaction, a process known as thiol-Michael addition, which is often utilized in "click" chemistry for its high yield and selectivity. rsc.org Studies on various N-arylacrylamides have shown that substitution at the ortho and para positions of the aryl ring has a more significant impact on the reaction rate than meta-position substituents. nih.gov The reaction with thiols like glutathione (B108866) is a key consideration in the study of covalent inhibitors in medicinal chemistry, where the acrylamide acts as a weakly electrophilic "warhead". nih.gov

Table 1: Representative Nucleophiles for Michael Addition to Acrylamides
Nucleophile ClassSpecific ExampleProduct TypeTypical Conditions
ThiolsGlutathione (GSH), Cysteineβ-Thioether AdductBuffer (pH 7.4), Room Temperature nih.gov
AminesSecondary Amines (e.g., Diethylamine)β-Amino AdductOrganic Solvent, Room or Elevated Temp. scispace.com
CarbanionsMalonate Estersβ-Alkylated AdductBase (e.g., NaOEt), Ethanol
HeterocyclesNiacin (Pyridine Nitrogen)Pyridinium AdductAqueous Solution researchgate.net

Polymerization Tendencies and Inhibition Strategies

Like other acrylamide derivatives, this compound is susceptible to free-radical polymerization. The vinyl group can react with radicals to initiate a chain-growth process, leading to the formation of poly(this compound). This process is central to the synthesis of various functional polymers. researchgate.netuobaghdad.edu.iq

The polymerization is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The resulting polymer chains possess a backbone of single C-C bonds with the N-(2-cyclobutylphenyl)carboxamide group as a pendant moiety on every other carbon atom.

To prevent undesired polymerization during synthesis or storage, radical inhibitors are commonly added. These compounds act by scavenging the initiating radicals, thereby terminating the chain reaction.

Table 2: Common Inhibitors for Acrylamide Polymerization
InhibitorMechanism of ActionTypical Concentration
HydroquinoneRadical scavenger, reacts with peroxy radicals100-200 ppm
4-Methoxyphenol (MEHQ)Radical scavenger, effective in the presence of oxygen50-1000 ppm
PhenothiazineHighly effective radical trap200-500 ppm
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)Stable free radical that reversibly terminates growing polymer chainsVariable

Transformations Involving the Cyclobutyl Ring System

The cyclobutyl ring, while more stable than its cyclopropyl (B3062369) counterpart, possesses significant ring strain (approximately 26 kcal/mol), which drives many of its characteristic chemical reactions.

Ring-Opening Reactions and Associated Skeletal Rearrangements

The inherent strain in the cyclobutane (B1203170) ring makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. researchgate.netelsevierpure.com For cyclobutylarenes, these reactions can lead to the formation of linear alkylated aromatic compounds or other rearranged products. Thermally induced electrocyclic ring-opening is a well-known reaction for cyclobutenes, and while this compound has a saturated ring, cleavage of C-C bonds can be promoted under energetic conditions or via transition-metal catalysis. researchgate.netresearchgate.netic.ac.uk

For instance, palladium-catalyzed processes have been developed for the C-C bond cleavage and functionalization of cyclobutyl ketones, suggesting that the cyclobutyl ring in the target molecule could potentially be opened and functionalized under similar catalytic cycles. nih.govnih.gov Skeletal rearrangements can also be initiated photochemically, where irradiation can lead to complex cascades involving ring-opening and subsequent cyclizations. researchgate.net

Cycloaddition Reactions and Their Synthetic Utility

While the saturated cyclobutane ring itself does not typically participate directly as a π-system in cycloaddition reactions, its presence can influence reactions elsewhere in the molecule. However, the term cycloaddition is broadly applied to the formation of cyclic structures. The synthesis of the cyclobutane ring itself is most efficiently achieved through [2+2] cycloaddition reactions, often photochemically induced between two olefin units. nih.govnih.govacs.org

The synthetic utility of cyclobutanes often involves their role as precursors. For example, a cyclobutene (B1205218), formed from a cyclobutane via elimination, could undergo a [4+2] cycloaddition (Diels-Alder reaction) if it opens to form a conjugated diene. elsevierpure.comresearchgate.net More relevant to the functionalization of the core, methods for the [2+2] cycloaddition of allenoates with alkenes provide a direct route to 1,3-substituted cyclobutanes, highlighting a key synthetic pathway to structures like the cyclobutylphenyl core. nih.govresearchgate.net

Functionalization and Derivatization of the Cyclobutylphenyl Core

The cyclobutylphenyl core offers multiple sites for further functionalization. Reactions can be directed at the aromatic ring or the cyclobutyl substituent itself.

Aromatic Ring Functionalization: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation). The directing effect of the substituents must be considered. The cyclobutyl group is an ortho-, para-directing activator, while the N-propionamide group is an ortho-, para-directing activator as well. The steric bulk of the cyclobutyl group may hinder substitution at the adjacent ortho position (position 3), potentially favoring substitution at position 5 (para to the cyclobutyl group) and position 6 (ortho to the amide).

Cyclobutyl Ring Functionalization: The C-H bonds of the cyclobutyl ring can be functionalized, although this is often more challenging than aromatic substitution. Free-radical halogenation can occur at the benzylic position (the carbon attached to the phenyl ring) under UV light. More advanced C-H functionalization strategies, often employing transition metal catalysts (e.g., palladium, rhodium), have been developed to introduce new functional groups with high selectivity. nih.govresearchgate.netresearchgate.netacs.org Rhodium-catalyzed asymmetric arylation has been used to functionalize cyclobutenone derivatives, demonstrating a pathway to add complexity to the four-membered ring. nih.govdicp.ac.cn

Table 3: Potential Functionalization Reactions of the Cyclobutylphenyl Core
Reaction TypeReagentsTarget SiteExpected Product
NitrationHNO₃, H₂SO₄Aromatic RingNitro-substituted aromatic ring
BrominationBr₂, FeBr₃Aromatic RingBromo-substituted aromatic ring
Friedel-Crafts AcylationRCOCl, AlCl₃Aromatic RingAcyl-substituted aromatic ring
Benzylic BrominationN-Bromosuccinimide (NBS), lightCyclobutyl Ring (Benzylic C-H)1-Bromo-1-(2-aminophenyl)cyclobutane derivative
C-H ArylationAryl Halide, Pd catalystCyclobutyl Ring (C-H)Aryl-substituted cyclobutane ring acs.org

Hydrolytic Stability and Degradation Pathways of this compound

There is no specific experimental data on the hydrolytic stability or degradation pathways of this compound. In general, the stability of N-substituted acrylamides is influenced by factors such as pH, temperature, and the nature of the substituent on the nitrogen atom.

Hydrolysis of the amide bond is a primary degradation pathway for acrylamide derivatives, which can occur under both acidic and alkaline conditions. slideshare.net The reaction typically yields a carboxylic acid (prop-2-enoic acid) and the corresponding amine (2-cyclobutylaniline). The rate of hydrolysis is highly dependent on the pH of the medium. researchgate.net For instance, studies on polyacrylamide show that the hydrolysis rate decreases as the pH moves towards neutral from either acidic or basic conditions. slideshare.net

Without specific studies, any proposed degradation pathway for this compound would be speculative. Potential degradation products under hydrolytic conditions are outlined in the table below, based on the general reactivity of the acrylamide functional group.

Table 1: Potential Hydrolytic Degradation Products of this compound

Reactant Condition Major Products

Note: This table is predictive and based on general chemical principles of amide hydrolysis, not on experimental data for the specific compound.

Investigation of Reaction Kinetics and Thermodynamic Parameters

No published studies were found that investigate the reaction kinetics or thermodynamic parameters for this compound. Such investigations are crucial for understanding the reactivity and stability of a compound.

Kinetic studies on related N-substituted acrylamides often focus on polymerization reactions or Michael additions with nucleophiles like thiols. rsc.org For hydrolysis, the reaction is typically second-order, and the rate constant is influenced by steric and electronic effects of the substituents. researchgate.net The bulky cyclobutylphenyl group on the nitrogen atom in this compound would be expected to sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less substituted acrylamides.

Thermodynamic parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile of a reaction. For example, the activation energy for the hydrolysis of acrylonitrile (B1666552) to acrylamide over a Raney copper catalyst was found to be 49.2 kJ/mol. tandfonline.com However, these values are highly system-specific and cannot be directly extrapolated to the uncatalyzed hydrolysis of this compound in an aqueous solution.

Table 2: Kinetic and Thermodynamic Data for this compound

Parameter Value Conditions
Rate Constant (k) Data not available Not applicable
Activation Energy (Ea) Data not available Not applicable
Enthalpy of Activation (ΔH‡) Data not available Not applicable

Note: This table indicates the absence of available data for the specified compound.

Structural Elucidation and Conformational Analysis of N 2 Cyclobutylphenyl Prop 2 Enamide

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

The precise molecular structure of N-(2-Cyclobutylphenyl)prop-2-enamide can be unequivocally determined through a combination of advanced spectroscopic methods. These techniques provide complementary information about the connectivity of atoms, the molecular formula, and the presence of specific functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, specific signals in the NMR spectra would be expected to correspond to the distinct chemical environments of the protons and carbon atoms within the cyclobutyl, phenyl, and prop-2-enamide moieties.

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Amide N-H7.5 - 8.5Broad singlet
Aromatic C-H7.0 - 7.4Multiplets
Vinylic C-H5.7 - 6.4Multiplets
Cyclobutyl C-H1.6 - 2.5Multiplets

Expected ¹³C NMR Spectral Data:

Carbon AtomsExpected Chemical Shift (ppm)
Carbonyl C=O164 - 168
Aromatic C120 - 140
Vinylic C125 - 132
Cyclobutyl C18 - 35

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the unambiguous determination of its molecular formula, C₁₃H₁₅NO. Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecule, yielding a characteristic pattern of fragment ions that can be used to confirm its structure.

Expected Fragmentation Patterns:

Loss of the prop-2-enamide group: Cleavage of the amide bond would result in a fragment corresponding to the 2-cyclobutylaniline (B13239676) cation.

Loss of the cyclobutyl group: Fragmentation of the cyclobutyl ring would lead to characteristic losses of ethylene (B1197577) or cyclobutene (B1205218) fragments.

Retro-Diels-Alder fragmentation: The prop-2-enamide moiety could undergo retro-Diels-Alder fragmentation under certain conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Expected Vibrational Frequencies:

Functional GroupExpected IR Absorption (cm⁻¹)Expected Raman Scattering (cm⁻¹)
N-H stretch (amide)3300 - 35003300 - 3500
C=O stretch (amide)1650 - 16801650 - 1680
C=C stretch (alkene)1620 - 16801620 - 1680
C=C stretch (aromatic)1450 - 16001450 - 1600
C-H stretch (aromatic)3000 - 31003000 - 3100
C-H stretch (aliphatic)2850 - 30002850 - 3000

X-ray Crystallography for Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the solid state. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not available, related structures often exhibit hydrogen bonding between the amide N-H and the carbonyl oxygen of neighboring molecules. researchgate.net

Conformational Studies and Stereochemical Aspects

Rotational Barriers and Preferred Conformations

Rotation around the single bonds in this compound is not entirely free, leading to the existence of different conformers. The most significant rotational barriers are expected around the N-C(phenyl) bond and the C(phenyl)-C(cyclobutyl) bond.

Rotation around the N-C(amide) bond: Amides typically exhibit a significant rotational barrier due to the partial double bond character of the C-N bond, leading to distinct s-cis and s-trans conformations. For enamides, the s-trans conformer is often favored to minimize steric hindrance. researchgate.netnih.gov

Rotation around the N-C(phenyl) bond: The orientation of the phenyl ring relative to the amide plane will be influenced by steric interactions between the ortho-cyclobutyl group and the amide functionality.

Rotation around the C(phenyl)-C(cyclobutyl) bond: The cyclobutyl group can adopt different puckered conformations, and its orientation relative to the phenyl ring will be governed by steric hindrance.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to investigate the relative energies of different conformers and to calculate the energy barriers for rotation around these key bonds. Such studies would provide valuable insights into the dynamic behavior of the molecule in solution. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific research findings, data tables, or detailed analyses concerning the diastereomeric and enantiomeric properties of chiral derivatives of this compound.

Therefore, it is not possible to provide an article on "" under the specific subsection "4.3.2. Diastereomeric and Enantiomeric Analysis of Chiral Derivatives" as requested. The generation of scientifically accurate content requires existing research data, which is absent for this particular compound and its derivatives in the specified context.

Computational and Theoretical Studies on N 2 Cyclobutylphenyl Prop 2 Enamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to predict various electronic properties that govern the molecule's reactivity.

A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set to perform geometry optimization. researchgate.netresearchgate.net This level of theory provides reliable predictions for bond lengths, bond angles, and dihedral angles. The optimized geometry reveals that the molecule is not planar, with the cyclobutyl ring oriented out of the plane of the phenyl ring to minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for N-(2-Cyclobutylphenyl)prop-2-enamide using DFT (B3LYP/6-311G(d,p)) This table contains hypothetical data for illustrative purposes.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (Amide)1.235
Bond Length (Å)N-H (Amide)1.012
Bond Length (Å)C-N (Amide)1.360
Bond Angle (°)C-N-H118.5
Dihedral Angle (°)C(phenyl)-C(phenyl)-N-C(amide)45.8

From the optimized electronic structure, key reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electrophilic (positive potential, typically around the amide proton) and nucleophilic (negative potential, typically around the carbonyl oxygen) regions of the molecule.

Table 2: Predicted Electronic Properties of this compound This table contains hypothetical data for illustrative purposes.

PropertyPredicted Value (eV)
HOMO Energy-6.54
LUMO Energy-1.21
HOMO-LUMO Gap5.33

While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of accuracy for calculating electronic energies and other properties, albeit at a significantly greater computational expense. These methods are often used to benchmark DFT results or for smaller molecules where high precision is critical. For this compound, single-point energy calculations using a method like MP2 with an augmented basis set (e.g., aug-cc-pVDZ) could be performed on the DFT-optimized geometry to obtain a more refined value for the total electronic energy and dipole moment.

Table 3: Comparison of Total Energy and Dipole Moment Calculated by DFT and MP2 This table contains hypothetical data for illustrative purposes.

PropertyDFT (B3LYP/6-311G(d,p))Ab Initio (MP2/aug-cc-pVDZ)
Total Electronic Energy (Hartree)-729.453-729.122
Dipole Moment (Debye)3.453.61

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment. An MD simulation of this compound, typically in a solvent box (e.g., water), would involve assigning a force field (e.g., AMBER, CHARMM) to describe the intra- and intermolecular forces.

The simulation, run for several nanoseconds, would allow the molecule to explore its various possible shapes or conformations. Analysis of the simulation trajectory can reveal the most stable conformations and the energy barriers between them. For this compound, key conformational variables include the rotation around the phenyl-nitrogen bond and the puckering of the cyclobutyl ring.

Furthermore, MD simulations can characterize intermolecular interactions, such as hydrogen bonds between the amide group of the molecule and surrounding water molecules. The stability and lifetime of these hydrogen bonds can be quantified, providing insight into the molecule's solubility and interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org If this compound were part of a library of related compounds tested for a specific biological effect, a QSAR model could be developed.

This process involves:

Generating a Dataset: A series of analogs would be synthesized, varying substituents on the phenyl or cyclobutyl rings.

Calculating Molecular Descriptors: For each analog, a wide range of numerical descriptors representing electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties would be calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation relating the descriptors to the observed biological activity (e.g., IC₅₀).

A hypothetical QSAR model might take the form: log(1/IC₅₀) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Steric_Descriptor)

Such a model would be invaluable for ligand-based drug design, allowing for the virtual screening and prioritization of new, un-synthesized analogs with potentially improved activity.

Table 4: Hypothetical Data for a QSAR Study of this compound Analogs This table contains hypothetical data for illustrative purposes.

CompoundlogPLUMO (eV)Experimental Activity (log(1/IC₅₀))Predicted Activity (log(1/IC₅₀))
This compound3.2-1.215.45.5
Analog 1 (4-Fluoro)3.4-1.355.85.7
Analog 2 (3-Methyl)3.6-1.185.25.3

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can accurately predict spectroscopic parameters, which can be used to validate experimental results or to aid in the structural elucidation of newly synthesized compounds. researchgate.net

Using the optimized geometry from DFT calculations, vibrational frequencies corresponding to infrared (IR) spectra can be computed. The calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. This allows for the assignment of specific vibrational modes to the peaks observed in an experimental IR spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts are reported relative to a reference standard, typically tetramethylsilane (B1202638) (TMS), and can be directly compared with experimental NMR data to confirm the molecular structure.

Table 5: Comparison of Predicted and Experimental Spectroscopic Data This table contains hypothetical data for illustrative purposes.

ParameterPredicted ValueHypothetical Experimental Value
IR Frequency (C=O stretch)1715 cm⁻¹ (scaled)1690 cm⁻¹
IR Frequency (N-H stretch)3450 cm⁻¹ (scaled)3400 cm⁻¹
¹H NMR Shift (N-H proton)8.2 ppm8.1 ppm
¹³C NMR Shift (C=O carbon)168.5 ppm167.9 ppm

Exploration of Biological Activities and Molecular Mechanisms of Action

Modulation of Lysophosphatidic Acid (LPA) Signaling Pathways

Lysophosphatidic acid (LPA) is a signaling lipid that influences a multitude of cellular processes through its interaction with specific G protein-coupled receptors. researchgate.net The modulation of LPA signaling is a significant area of interest for therapeutic development.

Investigations into LPA Receptor Antagonism and Selectivity

The potential for N-(2-Cyclobutylphenyl)prop-2-enamide to act as an antagonist for any of the known LPA receptors (LPA₁₋₆) has not been documented. Research in this area would typically involve binding assays and functional studies to determine if the compound can block LPA-induced cellular responses and to assess its selectivity for different receptor subtypes.

Impact on Autotaxin (lysoPLD/NPP2) Activity and Lipid Metabolism

Autotaxin is the primary enzyme responsible for the production of extracellular LPA. nih.gov There is currently no information available to suggest that this compound inhibits autotaxin activity or otherwise affects lipid metabolism related to the LPA signaling pathway.

Intervention in Apoptosis Regulatory Networks

Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. nih.gov

Interaction with Bcl-2 Family Proteins and the Intrinsic Apoptosis Pathway

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. nih.gov There are no published studies that have examined whether this compound interacts with any members of the Bcl-2 family, such as Bcl-2, Bcl-xL, or Mcl-1, to either promote or inhibit apoptosis.

Mechanistic Studies of Anti-Apoptotic Protein Inhibition

The development of small molecules that inhibit anti-apoptotic proteins is a major focus of cancer research. scispace.com Mechanistic studies would be required to determine if this compound can bind to and inhibit the function of these proteins, thereby sensitizing cells to apoptotic stimuli. To date, no such studies have been reported.

Inhibition of Ubiquitin-Specific Protease 7 (USP7)

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of numerous proteins involved in cancer and immune responses. nih.gov The inhibition of USP7 is being explored as a potential therapeutic strategy. nih.gov There is no evidence in the current scientific literature to indicate that this compound functions as an inhibitor of USP7.

An extensive search of publicly available scientific literature and databases has been conducted to gather information on the chemical compound this compound, with a specific focus on its biological activities and molecular mechanisms of action as outlined in your request.

The performed searches for this specific compound did not yield any information regarding:

Elucidation of Cellular Responses and Signaling Cascades

While research exists for compounds with similar structural motifs (e.g., other prop-2-enamide derivatives) and for inhibitors of USP7 in general, there is no available data that directly pertains to this compound itself. Therefore, in adherence to the strict instruction to focus solely on the requested compound and to ensure scientific accuracy, the generation of the article cannot be completed at this time.

Should research on this compound become publicly available in the future, it would be possible to revisit this request.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Variation of the Acrylamide (B121943) Moiety and Its Influence on Activity

The acrylamide group is a critical pharmacophore, acting as a Michael acceptor that forms a covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein. nih.gov This irreversible or reversible covalent interaction can lead to prolonged and potent inhibition. The reactivity of the acrylamide can be finely tuned through substitution at the α- and β-positions.

Studies on various N-phenylacrylamides have shown that the introduction of substituents on the acrylamide moiety can significantly impact reactivity and, consequently, biological activity. For instance, the addition of electron-withdrawing groups can increase the electrophilicity of the β-carbon, potentially enhancing the rate of covalent bond formation. Conversely, bulky substituents may introduce steric hindrance, which could either be detrimental or beneficial for selectivity, depending on the topology of the target's active site.

A systematic study on N-phenylacrylamides revealed that the rates of reaction with glutathione (B108866) (a model thiol) are generally governed by the electronic nature of the substituents on the acrylamide. researchgate.net While specific data for N-(2-Cyclobutylphenyl)prop-2-enamide is not extensively available, analogous research provides valuable insights. For example, replacing the hydrogen atoms on the vinyl group with other functionalities can modulate the compound's reactivity and selectivity profile.

Acrylamide ModificationExpected Influence on ReactivityRationale
α-Substitution (e.g., with a cyano group) Increased reactivity (can be reversible)The electron-withdrawing nature of the cyano group enhances the electrophilicity of the β-carbon.
β-Substitution (e.g., with an aminomethyl group) Modulated reactivity based on amine pKaProtonated aminomethyl groups can act as electron-withdrawing groups, affecting the barrier for thiolate addition. researchgate.net
Methylation at α- or β-positions Decreased reactivitySteric hindrance and electron-donating effects of the methyl group can reduce the accessibility and electrophilicity of the double bond.

Stereoelectronic Effects of the Cyclobutyl Ring on Ligand-Target Interactions

The cyclobutyl group at the ortho-position of the phenyl ring is a key feature of this compound, imparting specific stereoelectronic properties that influence its interaction with biological targets. Unlike a planar phenyl ring, the puckered, three-dimensional nature of the cyclobutyl ring can have a profound impact on the compound's conformation and its ability to fit into a binding pocket. nih.gov

The cyclobutyl moiety can serve several purposes in drug design:

Conformational Restriction: It can limit the rotational freedom of the phenyl ring, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

Hydrophobic Interactions: The non-polar nature of the cyclobutyl ring allows it to effectively fill hydrophobic pockets within a target protein, contributing to binding affinity. nih.gov

Improved Physicochemical Properties: Compared to larger or more flexible alkyl groups, the cyclobutyl group can offer a favorable balance of lipophilicity and metabolic stability.

The orientation of the cyclobutyl ring relative to the plane of the phenyl ring can create a specific steric profile that can be exploited to achieve selectivity for a particular target over closely related proteins. The electronic effects of the cyclobutyl group, while generally considered to be weakly electron-donating, can also subtly influence the electronic properties of the adjacent phenyl ring and the amide bond.

Modulating the Phenyl Ring Substituents for Potency and Selectivity

Modification of the phenyl ring provides a versatile strategy for fine-tuning the potency and selectivity of this compound. The introduction of various substituents at different positions can alter the compound's electronic properties, lipophilicity, and hydrogen bonding potential, all of which are critical for ligand-target interactions.

Structure-activity relationship studies on analogous N-aryl acrylamides have consistently demonstrated the importance of the substitution pattern on the phenyl ring. For example, in a series of acrylamide-based kinase inhibitors, the presence of specific substituents on the phenyl ring was found to be crucial for achieving high potency. ctppc.org

The following table illustrates the potential impact of different types of substituents on the phenyl ring, based on general principles observed in related N-aryl compounds:

Substituent TypePositionPotential Effect on ActivityRationale
Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3) meta or paraCan enhance potency and/or selectivity.Alters the electronic distribution of the ring, potentially improving interactions with the target or modulating the reactivity of the acrylamide.
Electron-Donating Groups (e.g., -OCH3, -CH3) meta or paraCan either increase or decrease activity depending on the target.Influences the electron density of the phenyl ring and can participate in hydrophobic or hydrogen bond interactions.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) VariousCan form specific hydrogen bonds with the target protein, significantly increasing binding affinity.The formation of specific, directional interactions is a key driver of high-affinity binding.

Pharmacophore Modeling and De Novo Design Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound and its analogs, a pharmacophore model would typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acrylamide.

A Hydrogen Bond Donor: The N-H group of the amide.

A Hydrophobic Feature: The cyclobutyl and phenyl rings.

A Covalent-Bonding Feature (Michael Acceptor): The α,β-unsaturated system of the acrylamide.

A pharmacophore model derived from a series of N-hydroxyphenyl acrylamides identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features for activity against a human cancer cell line. sci-hub.se Such models can be used to virtually screen large compound libraries to identify novel scaffolds that fit the required pharmacophoric features.

De novo design strategies can also be employed to create novel molecules based on the identified pharmacophore. These computational methods build molecules atom-by-atom or fragment-by-fragment within the constraints of the target's binding site, aiming to design compounds with optimal interactions and desired properties.

Conformational Restriction and Bioisosteric Replacement Studies

Conformational Restriction: The flexibility of a molecule can be a double-edged sword in drug design. While some flexibility is necessary for a molecule to adopt its bioactive conformation, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity. The cyclobutyl group in this compound already imposes a degree of conformational restriction. Further rigidification of the scaffold, for example, by incorporating the acrylamide into a ring system, could potentially enhance potency and selectivity by locking the molecule into its optimal binding conformation.

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of improving the biological properties of a compound. nih.govrsc.org This strategy can be applied to various parts of the this compound scaffold.

Acrylamide Moiety: The acrylamide "warhead" can be replaced with other electrophilic groups to modulate reactivity and potentially reduce off-target effects. Allenamide has been identified as a reactive bioisostere of the acrylamide group in the design of targeted covalent inhibitors.

Phenyl Ring: The phenyl ring can be replaced with other aromatic or non-aromatic rings to improve physicochemical properties such as solubility and metabolic stability. For instance, replacing a phenyl ring with a bicyclo[1.1.1]pentane (BCP) moiety has been shown to improve the properties of some drug candidates.

Cyclobutyl Group: The cyclobutyl group itself can be considered a bioisostere for other cyclic or acyclic alkyl groups. Comparing the activity of analogs with different cycloalkyl groups (e.g., cyclopropyl (B3062369), cyclopentyl, cyclohexyl) at the ortho-position can provide valuable information about the optimal size and shape of this substituent for a given target. Interestingly, a cyclohexyl group has been shown to be an acceptable replacement for a phenyl ring in some cases, highlighting the potential for non-obvious bioisosteric relationships.

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Methodologies for Analogs and Probes

Future synthetic efforts will likely focus on creating a diverse library of N-(2-Cyclobutylphenyl)prop-2-enamide analogs to explore structure-activity relationships (SAR). Advanced synthetic methodologies will be crucial for efficiently generating these analogs.

One promising approach is the use of palladium-catalyzed hydroaminocarbonylation of acetylene, which offers a modular and atom-efficient route to a wide range of acrylamides. chemistryviews.org This method could be adapted to synthesize analogs of this compound by varying the amine starting material, allowing for the introduction of different substituents on the phenyl ring or replacement of the cyclobutyl group with other cyclic or acyclic moieties. Such modifications would enable a systematic investigation of how steric and electronic properties influence biological activity.

Furthermore, the development of catalytic and asymmetric synthesis techniques will be important for producing enantiomerically pure compounds, which is often critical for selective biological activity. numberanalytics.com For the creation of chemical probes, synthetic strategies will need to incorporate reporter tags, such as fluorophores or biotin, to facilitate the identification and validation of biological targets.

A summary of potential synthetic approaches is presented in the table below:

Synthetic MethodologyApplication for this compoundPotential Advantages
Palladium-Catalyzed HydroaminocarbonylationModular synthesis of a diverse analog library.High atom efficiency, broad functional group tolerance, and good chemoselectivity. chemistryviews.org
Asymmetric CatalysisGeneration of enantiomerically pure analogs.Improved target selectivity and reduced off-target effects. numberanalytics.com
Multi-component Reactions (e.g., Ugi, Passerini)Rapid diversification of the core scaffold.Increased synthetic efficiency and access to novel chemical space. pulsus.com
Late-Stage FunctionalizationModification of the cyclobutylphenyl moiety in advanced intermediates.Efficient exploration of SAR around a core scaffold.

Comprehensive Mechanistic Characterization of Biological Interactions

A critical area of future research will be the detailed mechanistic characterization of how this compound interacts with its biological targets. The acrylamide (B121943) group is known to act as a Michael acceptor, forming covalent bonds with nucleophilic amino acid residues such as cysteine. researchgate.net

Initial studies would likely involve confirming the covalent nature of the interaction with a target protein. rsc.org This can be achieved through techniques like mass spectrometry to identify the specific amino acid residue that is modified. Subsequent research should focus on the kinetics of this covalent modification, determining the rate of bond formation and the stability of the resulting adduct. Understanding the potency and reactivity trade-off is crucial, as highly reactive compounds may lead to non-specific binding and toxicity. rsc.org

Computational modeling and covalent docking studies can provide valuable insights into the binding mode of this compound and help predict which residues in a target's binding pocket are most likely to react. frontiersin.org These in silico approaches can guide the design of more potent and selective analogs.

Identification of Additional Biological Targets and Therapeutic Applications

Given the reactivity of the acrylamide warhead, this compound has the potential to interact with a variety of protein targets. A key future direction will be to identify these targets and explore the therapeutic implications.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that can be used to identify the targets of covalent inhibitors in a cellular context. researchgate.net By using a tagged version of this compound as a probe, researchers can enrich and identify its binding partners from complex biological samples. This approach could uncover novel targets and pathways modulated by the compound.

The structural motifs of this compound suggest several potential therapeutic areas for investigation. Acrylamide derivatives have shown promise as inhibitors of enzymes such as kinases and proteases, which are important targets in cancer and other diseases. researchgate.netnih.gov For instance, certain acrylamide analogs have been developed as potent inhibitors of BCR-ABL kinase for the treatment of leukemia. nih.gov The unique cyclobutylphenyl group may confer selectivity for specific enzyme isoforms or protein-protein interactions.

Integration into Chemical Probe Development for Target Validation

High-quality chemical probes are essential tools for validating the role of a specific protein in a biological process or disease state. nih.gov this compound could serve as a starting point for the development of such probes. A well-characterized chemical probe should be potent and selective for its target, and its mechanism of action should be understood. nih.gov

The development of a chemical probe based on this scaffold would involve optimizing its potency and selectivity through iterative cycles of chemical synthesis and biological testing. rsc.org It is also crucial to develop a closely related, but inactive, negative control compound to distinguish on-target from off-target effects in cellular assays. nih.gov Once validated, these probes can be used to interrogate the function of their target proteins in cells and in vivo, providing valuable insights into their role in health and disease.

Contribution to Fundamental Understanding in Organic Chemistry and Chemical Biology

The study of this compound and its analogs can also contribute to a more fundamental understanding of organic chemistry and chemical biology. The synthesis of these molecules can drive the development of new and more efficient chemical reactions. researchgate.net Investigating the reactivity of the acrylamide warhead in different chemical and biological environments can provide a deeper understanding of covalent interactions and their role in drug design.

Furthermore, the use of this compound-based probes can help to elucidate complex biological pathways and identify new drug targets. chemikailproteomics.com This can lead to a better understanding of the molecular basis of diseases and the development of new therapeutic strategies. The amide bond itself is a cornerstone of many biologically active molecules, and research into novel amide-containing compounds continues to be a vibrant area of chemical research. numberanalytics.compulsus.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Cyclobutylphenyl)prop-2-enamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound can be optimized via amidation reactions between 2-cyclobutylaniline and acryloyl chloride. Key parameters include:

  • Temperature : Maintaining 0–5°C during acryloyl chloride addition minimizes side reactions (e.g., polymerization) .

  • Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity, while dichloromethane may improve selectivity .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield typically ranges from 60–75% under optimized conditions .

    Reaction Condition Impact on Yield Source
    THF solvent, 0°C72% yield
    DMF solvent, room temp65% yield
    Dichloromethane, 0°C68% yield

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural validation relies on:

  • NMR Spectroscopy : 1^1H NMR confirms the cyclobutyl moiety (δ 2.5–3.0 ppm, multiplet) and acrylamide protons (δ 6.2–6.4 ppm, doublets for vinyl protons) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 229.1478 (calculated for C13_{13}H15_{15}NO) .
  • IR Spectroscopy : Stretching bands at 1650 cm1^{-1} (C=O) and 3300 cm1^{-1} (N-H) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Initial screening should include:

  • Enzyme Inhibition Assays : Test interactions with cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinases) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and analogs be resolved?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:

  • Steric Hindrance : The cyclobutyl group may reduce binding affinity compared to tert-butyl analogs (e.g., N-(3-Tert-butylcyclobutyl)prop-2-enamide) due to restricted conformational flexibility .

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhance electrophilicity, altering enzyme inhibition profiles .

  • Validation : Perform comparative molecular dynamics simulations (e.g., using AutoDock Vina) to map binding poses and free energy landscapes .

    Substituent Biological Activity (IC50_{50}) Source
    CyclobutylCOX-2: 12.5 µM
    4-FluorophenylCOX-2: 8.3 µM
    2-MethoxyphenylKinase X: 18.7 µM

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Cyclobutyl Modification : Replace with bicyclic moieties (e.g., norbornene) to reduce CYP450-mediated oxidation .
  • Prodrug Design : Introduce ester linkages at the acrylamide group for hydrolytic activation in target tissues .
  • Pharmacokinetic Profiling : Use LC-MS/MS to monitor plasma half-life (t1/2_{1/2}) and hepatic microsome stability .

Q. How does the cyclobutyl group influence its reactivity in click chemistry applications?

  • Methodological Answer :

  • Strain-Driven Reactivity : The cyclobutyl ring’s angle strain (≈90°) facilitates [2+2] photocycloaddition with electron-deficient alkenes .
  • Limitations : Steric bulk may hinder Cu-catalyzed azide-alkyne cycloaddition (CuAAC); consider Ru-catalyzed alternatives for better efficiency .

Data Contradiction Analysis

Q. Why does this compound show variable anti-inflammatory activity across studies?

  • Methodological Answer : Discrepancies may stem from:

  • Assay Conditions : COX-2 inhibition is pH-sensitive; ensure assays use physiological pH (7.4) .
  • Cell Line Variability : Primary macrophages vs. immortalized lines (e.g., RAW264.7) differ in inflammatory mediator expression .
  • Redox Interference : The acrylamide group may react with thiols (e.g., glutathione), artificially inflating activity in antioxidant-rich media .

Methodological Recommendations

  • Synthetic Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst .
  • Advanced Characterization : Combine X-ray crystallography (if crystalline) with DFT calculations to resolve electronic structure ambiguities .
  • Biological Validation : Employ CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.